N-[2-(4-hydroxyphenoxy)ethyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(4-hydroxyphenoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-8(12)11-6-7-14-10-4-2-9(13)3-5-10/h2-5,13H,6-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWPFUNCJJEZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for N 2 4 Hydroxyphenoxy Ethyl Acetamide
Established Synthetic Pathways for N-[2-(4-hydroxyphenoxy)ethyl]acetamide
The creation of the this compound structure relies on fundamental organic reactions, primarily involving ether formation and amidation. These established pathways provide a reliable foundation for its synthesis.
Conventional Synthetic Approaches
Conventional synthesis of this compound and related structures typically involves a multi-step process combining Williamson ether synthesis and N-acylation. One common conceptual pathway begins with the alkylation of a phenol (B47542). For instance, a general approach involves reacting a substituted phenol with a halo-acetamide in the presence of a base. This method is mirrored in the synthesis of related phenoxy acetamide (B32628) derivatives where a 2-chloro-N-phenylacetamide is reacted with a phenolic compound to form the ether linkage. rsc.org
A plausible and more direct route to the core structure involves the reaction of hydroquinone (B1673460) with a suitable N-acetylated 2-haloethylamine, such as N-(2-chloroethyl)acetamide, in the presence of a base like potassium carbonate. A significant challenge in this approach is achieving mono-alkylation of the hydroquinone, as di-alkylation can be a competing side reaction.
Alternatively, the synthesis can be approached by first forming the ether linkage and then introducing the acetamide group. This can be conceptualized by reacting hydroquinone with a protected 2-haloethylamine, followed by deprotection and subsequent acetylation of the resulting amine. The acetylation step itself is a standard procedure, often employing acetic anhydride (B1165640) or acetyl chloride. nih.govchegg.com The synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide, for example, is achieved through the acetylation of 4-hydroxy-2-nitroaniline using acetic anhydride. nih.gov Similarly, the synthesis of N-(4-hydroxyphenyl) acetamide (Acetaminophen) often involves the acetylation of 4-aminophenol. chegg.com These examples underscore the reliability of acetylation in forming the final amide bond.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign. This involves considering alternative solvents, energy sources, and catalytic systems to reduce waste and hazardous substance use.
One key area of improvement is the replacement of conventional volatile organic solvents with greener alternatives. For related phenoxy propionic acid syntheses, ethanol (B145695) has been used as a solvent. google.com The use of aqueous media, potentially with a phase-transfer catalyst, is another green strategy that can be applied, as demonstrated in the synthesis of some heterocyclic compounds. google.com
Energy efficiency can be enhanced by utilizing alternative energy sources like microwave or ultrasonic irradiation. These methods can accelerate reaction rates, often leading to higher yields in shorter timeframes and with cleaner reaction profiles. For example, ultrasound-assisted methods have been confirmed as a feasible, rapid, and environmentally friendly route for synthesizing libraries of related N-(1-phenylethyl)acetamide derivatives. researchgate.net Microwave-assisted synthesis has also been optimized for similar structures, achieving high yields efficiently. researchgate.net
The choice of reagents and catalysts is also critical. Using a recyclable catalyst or a base that is more environmentally friendly than traditional options can significantly improve the green credentials of the synthesis.
Advanced Synthetic Techniques for this compound Analogs
Moving beyond the parent compound, advanced techniques allow for the creation of a diverse range of analogs with modified properties. These strategies focus on precise chemical modifications and the introduction of three-dimensional complexity.
Chemo-selective Modifications and Functionalization
This compound possesses several reactive sites, including the phenolic hydroxyl group, the amide N-H, and the aromatic ring, allowing for various chemo-selective modifications.
Functionalization of the phenolic hydroxyl group can be achieved through esterification or etherification. For instance, a common reaction involves treating a similar compound, N-(4'-hydroxyphenyl) acetamide, with an acyl chloride in the presence of a base like pyridine (B92270) to form an ester linkage. google.com This demonstrates a method to selectively acylate the hydroxyl group. To achieve selectivity, protecting groups can be employed. A classic strategy seen in related syntheses is the use of a benzyl (B1604629) ether to protect a hydroxyl group on hydroquinone, allowing other parts of the molecule to be modified before the benzyl group is removed via hydrogenolysis. google.com
The aromatic ring can be functionalized through electrophilic aromatic substitution reactions such as nitration or halogenation. The synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide from N-(4-hydroxyphenyl)acetamide precursors highlights that the aromatic ring can be selectively nitrated. nih.gov Such modifications can significantly alter the electronic properties and potential biological activity of the molecule.
Stereoselective Synthesis of this compound Derivatives
While this compound itself is achiral, stereocenters can be introduced into its derivatives to create specific stereoisomers. This is crucial as different enantiomers or diastereomers of a compound can have vastly different biological activities.
Stereoselectivity can be achieved by using chiral starting materials or through asymmetric synthesis. For example, in the synthesis of a related chiral compound, R-(+)-2-(4-hydroxyphenoxy) ethyl propionate (B1217596), a stereocenter is incorporated in the propionate moiety. google.com A similar strategy could be applied to synthesize derivatives of this compound by starting with a chiral building block, such as an optically active 2-substituted-2-haloethylamine or a chiral phenoxyacetic acid derivative.
Another approach is the use of chiral catalysts or reagents to control the stereochemical outcome of a reaction. For instance, a stereoselective reduction of a ketone or an asymmetric alkylation on the ethyl bridge could introduce a chiral center with a high degree of enantiomeric excess.
Optimization of Reaction Conditions for this compound Synthesis
Optimizing reaction conditions is essential for maximizing product yield, minimizing reaction time, and ensuring high purity. Key parameters include the choice of solvent, base, catalyst, temperature, and reaction time. The synthesis of related phenoxy acetamides and their intermediates provides a template for potential optimization strategies.
For ether synthesis involving hydroquinone, the choice of base and solvent is critical to control the ratio of mono- to di-substituted products. A phase transfer catalyst can be employed to facilitate the reaction between the aqueous and organic phases, often improving yields under milder conditions. google.com In the synthesis of R-(+)-2-(4-hydroxyphenoxy) ethyl propionate, oil bath temperatures are maintained between 80-140 °C for 0.5-4 hours, indicating a range for thermal optimization. google.com
For amidation reactions, coupling agents can be used to facilitate bond formation under mild conditions. In the synthesis of an N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide analog, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) was used as a coupling agent in dichloromethane (B109758) (DCM) at room temperature. nih.gov
The following table illustrates how different parameters can be varied based on data from the synthesis of analogous compounds.
| Parameter | Variation | Rationale / Example | Reference |
| Solvent | Dichloromethane (DCM), Acetonitrile (B52724), Ethanol, Water | DCM is common for amidation nih.gov; Ethanol can be a greener solvent for ether synthesis google.com; Water with a catalyst promotes green chemistry researchgate.net. | rsc.org, nih.gov, researchgate.net, google.com |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH), Pyridine | K₂CO₃ is a common base for Williamson ether synthesis rsc.org; NaOH is used for hydrolysis/saponification google.com; Pyridine can be used in acylation reactions google.com. | rsc.org, google.com, google.com |
| Catalyst | Phase Transfer Catalyst (e.g., TBAB), Coupling Agent (e.g., TBTU) | Phase transfer catalysts improve yields in multiphasic systems google.com; Coupling agents activate carboxylic acids for amidation nih.gov. | google.com, nih.gov |
| Temperature | 0 °C to Reflux (e.g., 140 °C) | Low temperatures (0 °C) are used for adding reactive reagents like chloroacetyl chloride rsc.org; Higher temperatures (80-140 °C) drive ether synthesis to completion google.com. | rsc.org, google.com |
| Energy Source | Conventional Heating, Microwave, Ultrasound | Microwave and ultrasound can significantly reduce reaction times from hours to minutes and improve yields. researchgate.net | researchgate.net |
By systematically adjusting these parameters, a synthetic protocol for this compound can be fine-tuned to achieve optimal efficiency, purity, and sustainability.
Purification and Isolation Techniques in this compound Synthesis
The purification of this compound and its analogs is crucial for obtaining a product with high purity. Standard laboratory techniques such as column chromatography and recrystallization are commonly employed. The choice of a specific method or combination of methods depends on the nature of the impurities present after the synthesis.
For compounds structurally related to this compound, column chromatography over silica (B1680970) gel is a frequently cited method for purification. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is used to elute the compounds from the column. For various substituted N-aryloxyamides, flash column chromatography using a gradient elution with hexane (B92381) and ethyl acetate (B1210297) has proven effective. For instance, in the purification of a related compound, 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide, a mobile phase of dichloromethane and ethyl acetate in a 2:1 ratio was successfully used. nih.gov
Following chromatographic purification or as an alternative method, recrystallization is often utilized to achieve high purity. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent or solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures. For acetamide derivatives, ethanol or binary mixtures like ethanol-water are common choices for recrystallization. nih.gov The process involves dissolving the crude product in a minimal amount of the hot solvent and then allowing the solution to cool slowly, inducing the formation of pure crystals.
The table below summarizes common purification techniques and conditions reported for compounds analogous to this compound, which can serve as a foundational guide for its purification.
| Technique | Stationary Phase / Solvent System | Compound Class |
| Column Chromatography | Silica Gel / Dichloromethane:Ethyl Acetate (2:1) | Substituted N-[2-(4-hydroxyphenyl)ethyl]acetamide nih.gov |
| Flash Column Chromatography | Silica Gel / Hexane-Ethyl Acetate Gradient | N-aryloxyamides |
| Crystallization | Ethanol | Substituted N-[2-(4-hydroxyphenyl)ethyl]acetamide nih.gov |
| Crystallization | Hexane / Ethyl Acetate | Substituted 2-phenoxy-N-phenylacetamide rsc.org |
| Washing | Cold Ethanol | Substituted 2-phenoxy-N-phenylacetamide rsc.org |
The selection of the optimal purification strategy for this compound would involve an initial analysis of the crude product to identify the impurities, followed by the systematic application of the above-mentioned techniques.
Biological Activity and Mechanistic Insights of N 2 4 Hydroxyphenoxy Ethyl Acetamide
In Vitro Biological Activities of N-[2-(4-hydroxyphenoxy)ethyl]acetamide
Comprehensive data regarding the in vitro biological activities of this compound are not extensively available in the public domain. Scientific literature provides more substantial information on structurally related compounds, such as N-(4-hydroxyphenyl)acetamide (better known as acetaminophen or paracetamol), and various other acetamide (B32628) derivatives. For instance, studies on N-(4-hydroxy-2-nitrophenyl)acetamide have explored its chemical structure and hydrogen-bonding patterns. nih.gov Similarly, research into other complex acetamide compounds has detailed their effects in various biological assays, such as the inhibition of osteoclast differentiation. nih.govnih.gov However, specific experimental results from cellular assays, enzyme inhibition profiling, receptor binding studies, or investigations into cellular signaling modulation, gene expression, and proteomic alterations directly attributable to this compound are not readily found in the surveyed literature.
Cellular Assays and Models for this compound Evaluation
Specific cellular assays and models utilized for the evaluation of this compound are not detailed in the available scientific literature. While numerous studies describe the use of cellular models to assess the activity of other acetamide derivatives, such as the cytotoxic effects of N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide on HeLa cells, this information is not directly applicable to the compound . researchgate.net
Enzyme Inhibition Profiling of this compound
There is no specific information available in the searched literature concerning the enzyme inhibition profile of this compound. For context, other acetamide-containing compounds have been investigated as enzyme inhibitors. For example, N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide has been identified as an inhibitor of carbonic anhydrase 1 and carbonic anhydrase 2. drugbank.com However, these findings cannot be extrapolated to this compound without direct experimental evidence.
Receptor Binding Affinity and Selectivity of this compound
Data on the receptor binding affinity and selectivity of this compound are not present in the available research. Studies on other molecules, such as 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, have demonstrated high affinity for the σ1 receptor, but this is specific to that particular compound. nih.gov
Modulation of Cellular Signaling Pathways by this compound
The specific effects of this compound on cellular signaling pathways have not been documented in the surveyed scientific literature. Research on other acetamide derivatives has shown modulation of pathways such as the RANKL-mediated signaling in osteoclasts, but this is not directly related to this compound. nih.gov
Gene Expression and Proteomic Alterations Induced by this compound
There is a lack of available data on gene expression and proteomic changes induced by this compound. While proteomic techniques often utilize acetamide-containing reagents like iodoacetamide for cysteine alkylation, this is a methodological application and does not describe the biological effects of the specific compound of interest. nih.govnih.gov
In Vivo Biological Activity in Animal Models of this compound
Specific studies on the in vivo biological activity of this compound in animal models are not described in the available literature. While in vivo studies have been conducted on other acetamide derivatives, such as N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide in mouse models of bone loss, these findings are not directly transferable. nih.gov Similarly, pharmacokinetic and toxicological studies have been performed on compounds like 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide in rats and dogs, but this information is specific to that molecule. nih.gov
Efficacy Studies of this compound in Disease Models (Animal)
No studies detailing the efficacy of this compound in any animal models of disease have been found in the public domain.
Pharmacodynamic Markers and Biomarkers in Animal Studies of this compound
There is no available information on pharmacodynamic markers or biomarkers that have been used to assess the physiological or therapeutic effects of this compound in animal studies.
Behavioral and Physiological Responses to this compound in Animals
No research has been published describing the behavioral or physiological responses of animals to the administration of this compound.
Molecular Mechanisms of Action of this compound
Target Identification and Validation for this compound
There are no publicly available studies that have identified or validated specific molecular targets for this compound.
Ligand-Target Interactions of this compound
Without the identification of a molecular target, there is no information regarding the ligand-target interactions of this compound.
Downstream Signaling Cascades Affected by this compound
No data exists on the downstream signaling cascades that may be affected by the activity of this compound.
Pharmacological Aspects of N 2 4 Hydroxyphenoxy Ethyl Acetamide Excluding Dosage/administration/safety
Absorption, Distribution, Metabolism, and Excretion (ADME) of N-[2-(4-hydroxyphenoxy)ethyl]acetamide in Animal Models
This compound, also known as SHetA2, is a novel small molecule with potential therapeutic applications. Understanding its journey through the body is crucial for its development. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal models.
Oral Bioavailability and Distribution in Animal Tissues
The oral bioavailability of this compound exhibits significant variability across different animal species and is influenced by the administered dose and formulation. In mice, the oral bioavailability has been estimated to be between 17.7% and 19.5% for doses of 20 and 60 mg/kg, respectively. researchgate.net Conversely, in rats, the bioavailability is considerably lower, recorded at less than 1.6% for doses ranging from 100 to 2000 mg/kg. researchgate.net For dogs, the oral bioavailability is dose-dependent, decreasing from 11.2% at a 100 mg/kg dose to 3.45% at 400 mg/kg, and further down to 1.11% at a 1500 mg/kg dose. researchgate.net The limited oral bioavailability, particularly at higher doses, is thought to be due to the compound's low solubility in the gut. nih.gov
Once absorbed, this compound undergoes rapid and extensive distribution to various tissues. nih.gov A study in tumor-bearing mice revealed that the compound distributes widely, with tissue-to-plasma partition coefficients (kp) ranging from 1.4 to 21.2. nih.gov The higher concentrations of the compound in tissues compared to plasma are consistent with its hydrophobic nature. merckvetmanual.com
| Animal Model | Dose (mg/kg) | Oral Bioavailability (%) |
|---|---|---|
| Mice | 20 | 17.7 |
| Mice | 60 | 19.5 |
| Rats | 100-2000 | <1.6 |
| Dogs | 100 | 11.2 |
| Dogs | 400 | 3.45 |
| Dogs | 1500 | 1.11 |
Metabolic Pathways and Metabolite Identification of this compound
The metabolism of this compound has been investigated in in vitro and in vivo models, revealing several key pathways. The primary metabolic transformations involve oxidation and conjugation.
In vitro studies using rat and human liver microsomes have shown that in the absence of glutathione (B108866) (GSH), the compound undergoes oxidation of its four aliphatic methyl groups. This results in the formation of one mono-hydroxylated, two di-hydroxylated, and one tri-hydroxylated metabolite. nih.gov When GSH is present, in addition to these oxidative metabolites, four GSH adducts and a novel thioether GSH adduct are also formed. nih.gov
In vivo studies in mice and rats have confirmed these findings. Following intravenous administration, monohydroxylated metabolites of this compound were detected in the plasma of both species. nih.gov Furthermore, two GSH adducts were identified in rat liver. nih.gov The monohydroxylated form has been identified as the major metabolite in the plasma of both rats and dogs. nih.govnih.gov In rats, the concentration of this metabolite was found to be considerably higher than the parent compound after both oral and intravenous administration. nih.govnih.gov In dogs, the levels of the monohydroxy metabolite were equal to or lower than the parent compound following oral administration. nih.govnih.gov
Excretion Routes and Clearance Mechanisms of this compound
The elimination of this compound from the body is primarily governed by metabolic clearance. Physiologically based pharmacokinetic (PBPK) modeling in mice estimated a systemic clearance of 76.4 mL/h, indicating that circulation is a main pathway for its elimination. nih.gov
While specific studies detailing the exact proportions of urinary and fecal excretion are limited, the compound's properties and metabolic profile provide some insights. Given its highly hydrophobic nature, it is plausible that a significant portion of the administered oral dose, especially at higher levels, is excreted unchanged in the feces due to incomplete absorption. nih.gov For the absorbed drug, hepatic metabolism is a key clearance mechanism. nih.gov The metabolites, being more polar than the parent compound, are then likely eliminated through biliary and renal pathways.
Pharmacokinetics of this compound in Pre-clinical Models
The pharmacokinetic profile of this compound has been characterized in several pre-clinical species, providing insights into its absorption rate, distribution volume, and elimination half-life.
Plasma Concentration-Time Profiles and Pharmacokinetic Parameters
Following intravenous administration in mice, this compound exhibits a multi-exponential decline in plasma concentration, with an elimination half-life of approximately 4.5 hours. nih.gov The disposition of the compound is best described by a two-compartment model. researchgate.net
Oral administration results in varied absorption kinetics depending on the species. In mice, absorption is relatively fast, whereas in rats, prolonged absorption, indicative of "flip-flop" kinetics, is observed at higher doses. researchgate.netglobalauthorid.com In dogs, the plasma concentration-time profile shows an early peak followed by a secondary peak at high doses. researchgate.netglobalauthorid.com
| Animal Model | Parameter | Value |
|---|---|---|
| Mice | Elimination Half-Life (t½) | 4.5 hours |
| Mice | Systemic Clearance (CL) | 76.4 mL/h |
Tissue Distribution and Accumulation Kinetics
Studies in mice have demonstrated that this compound distributes extensively into tissues, with concentrations in various organs being higher than in the plasma. merckvetmanual.com A detailed analysis in tumor-bearing mice provided tissue-to-plasma partition coefficients (kp) for 14 different tissues, with values ranging from 1.4 to 21.2, confirming its widespread distribution. nih.gov
Pharmacodynamics of this compound
No information is available regarding the mechanism of action, receptor binding affinities, or effects on cellular pathways for this compound.
Dose-Response Relationships in Animal Models (Mechanistic Focus)
There are no published studies detailing the dose-response relationships of this compound in any animal models.
Time-Course of Pharmacological Effects
Data on the onset, peak, and duration of action for any pharmacological effects of this compound are not available in the current body of scientific literature.
Drug-Drug Interactions (Mechanistic) for this compound (Pre-clinical)
No preclinical studies on the potential for this compound to engage in drug-drug interactions have been found. There is no information on its effects on metabolic enzymes such as the cytochrome P450 system or on drug transporters.
Structure Activity Relationship Sar Studies of N 2 4 Hydroxyphenoxy Ethyl Acetamide
Identification of Key Pharmacophoric Features of N-[2-(4-hydroxyphenoxy)ethyl]acetamide
The biological activity of this compound and its analogs is dictated by a combination of essential structural motifs that constitute its pharmacophore. A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger a response. For this class of compounds, the key pharmacophoric features are the 4-hydroxyphenyl ring, the ether linkage, the ethyl spacer, and the acetamide (B32628) group.
The 4-Hydroxyphenyl Moiety: The phenol (B47542) group is a critical feature, capable of acting as both a hydrogen bond donor (via the hydroxyl -OH group) and an acceptor (via the lone pairs on the oxygen). The aromatic ring itself can engage in π-π stacking and hydrophobic interactions within a receptor's binding pocket. The para-position of the hydroxyl group is often important for orienting the molecule correctly within the target site. In many biologically active phenoxy derivatives, this group is essential for anchoring the molecule to the target protein. ontosight.ai
The Ethyl Spacer: The two-carbon ethyl chain provides flexibility and optimal spacing between the aromatic phenoxy head and the acetamide tail. This separation is often critical for allowing the terminal groups to simultaneously reach and interact with their respective binding subsites on a biological target.
The Acetamide Group: The acetamide moiety (-NH-C=O) is a classic pharmacophoric element. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. mdpi.com This dual hydrogen bonding capability allows for robust interactions with amino acid residues in enzyme active sites or receptors. For instance, in studies of acetamide derivatives as cyclooxygenase-2 (COX-2) inhibitors, the acetamide nitrogen has been observed to form crucial hydrogen bonds with residues like Serine and Tryptophan in the active site. archivepp.comgalaxypub.co
Together, these features create a molecule with a distinct pattern of hydrogen bond donors, acceptors, and hydrophobic regions, which is fundamental to its recognition and binding to biological targets, potentially including enzymes like COX-2 or various signaling receptors. nih.gov
**5.2. Systematic Modifications and Their Impact on Biological Activity of this compound Analogs
Systematic structural modifications of the this compound scaffold have been explored to probe the SAR and optimize biological activity. These modifications typically involve altering substituents on the phenyl ring or changing the group attached to the acetamide nitrogen.
The introduction of different substituents onto the phenoxy ring can dramatically influence the compound's potency and selectivity. Both the electronic properties (electron-donating or electron-withdrawing) and the steric bulk of the substituents play a significant role.
Research on various 2-(substituted phenoxy) acetamide derivatives has shown that:
Halogen Substituents: The presence of halogens (F, Cl, Br) on the aromatic ring often enhances anti-inflammatory and anticancer activities. nih.gov This is attributed to the ability of halogens to alter the electronic distribution of the ring and improve properties like membrane permeability. For example, studies on N-phenylacetamide derivatives have shown that compounds with a 4-F substituted benzene (B151609) ring exhibit potent antibacterial activity. nih.gov
Nitro Group: A nitro group (-NO₂) in the para-position of the phenoxy ring has been associated with significant anticancer, anti-inflammatory, and analgesic activities in certain series of phenoxy acetamide derivatives. nih.govnih.gov The strong electron-withdrawing nature of the nitro group can profoundly impact the binding affinity of the molecule.
Electron-donating vs. Electron-withdrawing Groups: A general trend observed in related compound series is that electron-withdrawing groups on the aromatic ring tend to confer higher biological activity compared to electron-donating groups. nih.gov
Modifications to the N-ethylacetamide portion can also modulate activity. Replacing the ethyl group with larger or more complex moieties can introduce new interactions with the target protein, potentially leading to increased potency or altered selectivity.
The following table summarizes the observed effects of various substituents on the biological activity of phenoxy acetamide analogs based on published research.
| Modification Site | Substituent | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| Phenoxy Ring | Halogens (e.g., -Cl, -F) | Enhanced anti-inflammatory and anticancer activity | nih.govnih.gov |
| Nitro (-NO₂) | Enhanced anti-inflammatory, analgesic, and anticancer activity | nih.govnih.gov | |
| Electron-withdrawing groups | Generally increases activity compared to electron-donating groups | nih.gov | |
| Acetamide Side Chain | N-(1-phenylethyl) group | Introduction of chirality; activity becomes stereospecific | nih.govnih.gov |
The parent compound, this compound, is achiral. However, the introduction of a chiral center can lead to stereoisomers (enantiomers or diastereomers) that often exhibit different biological activities. Chirality plays a pivotal role in drug action because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially bind to one stereoisomer over another. mdpi.comnih.gov
A chiral center can be introduced into the this compound scaffold in several ways, for example, by adding a substituent to the ethyl linker. A well-documented example from related series is the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs. nih.govnih.gov The N-(1-phenylethyl) moiety contains a chiral carbon, leading to (R)- and (S)-enantiomers.
The differential activity between stereoisomers can be attributed to several factors:
Target Binding: One enantiomer may fit more precisely into the binding site of a target protein, leading to a more stable complex and higher potency. mdpi.com
Metabolism: Enzymes responsible for drug metabolism can process stereoisomers at different rates, leading to variations in the pharmacokinetic profiles of the enantiomers. mdpi.com
Uptake and Transport: Cellular uptake can be a stereoselective process, favoring the transport of one isomer into the cell where it can exert its effect. mdpi.comnih.gov
Therefore, while the core compound is achiral, the exploration of chiral analogs is a critical aspect of SAR studies, as it can lead to the discovery of more potent and selective agents with improved therapeutic profiles.
Computational Approaches to this compound SAR
Computational chemistry provides powerful tools to investigate SAR, predict the biological activity of novel compounds, and understand interactions at the molecular level. Key methods include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking and dynamics simulations.
QSAR is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. A mathematical model is developed that relates molecular descriptors (numerical representations of chemical properties) to activity.
While a specific QSAR model for this compound is not available, studies on related acetamide and sulfonamide derivatives provide a blueprint for how such a model could be constructed. For example, a QSAR study on acetamidosulfonamide derivatives with antioxidant activity successfully used multiple linear regression to build predictive models. nih.govresearchgate.net
The key steps in a QSAR study involve:
Data Set: A series of structurally related analogs with measured biological activity is required.
Descriptor Calculation: Various molecular descriptors are calculated for each compound, representing properties such as:
Electronic: Dipole moment, partial charges.
Steric: Molecular volume, surface area.
Hydrophobic: LogP (octanol-water partition coefficient).
Topological: Connectivity indices.
Model Building: Statistical methods, like multiple linear regression, are used to create an equation linking the most relevant descriptors to biological activity.
Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation, Q²) and external validation techniques.
A representative QSAR study on related acetamidosulfonamides yielded models with high correlation coefficients, demonstrating the utility of this approach. researchgate.net
| Activity Modeled | Statistical Method | Cross-Validation (Q²LOO-CV) | Root Mean Square Error (RMSELOO-CV) |
|---|---|---|---|
| Radical Scavenging Activity (RSA) | Multiple Linear Regression | 0.9708 | 0.5105 |
| Superoxide Dismutase (SOD) Activity | Multiple Linear Regression | 0.8753 | 1.3571 |
Such models can elucidate which molecular properties are most important for activity and can be used to predict the potency of new, unsynthesized analogs, thereby guiding further drug design efforts.
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein, such as an enzyme's active site. It is widely used to understand the molecular basis of ligand-target interactions. Many phenoxy acetamide derivatives have been studied as potential anti-inflammatory agents by docking them into the active site of the COX-2 enzyme. galaxypub.coresearchgate.net
A docking simulation of this compound into a hypothetical target like COX-2 would likely reveal key interactions:
Hydrogen Bonds: The hydroxyl group on the phenoxy ring and the N-H and C=O groups of the acetamide moiety are prime candidates for forming hydrogen bonds with polar amino acid residues in the active site. galaxypub.co
Hydrophobic Interactions: The phenyl ring can engage in hydrophobic or π-π stacking interactions with nonpolar residues.
Following docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose. mdpi.com Analysis of the simulation trajectory can confirm whether the key interactions identified in docking are maintained over time, providing greater confidence in the predicted binding mode. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein are monitored to ensure the complex remains stable throughout the simulation. researchgate.net
Analytical Methodologies for N 2 4 Hydroxyphenoxy Ethyl Acetamide
Chromatographic Techniques for N-[2-(4-hydroxyphenoxy)ethyl]acetamide Analysis
Chromatography is a fundamental technique for separating this compound from impurities and other components in a mixture. The choice of method depends on the compound's physicochemical properties, such as polarity, volatility, and molecular weight.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this moderately polar compound. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.
A typical RP-HPLC method for analyzing acetamide (B32628) derivatives involves a C18 column. nih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as a phosphate (B84403) buffer, with the pH adjusted to ensure the compound is in a suitable ionic state for optimal retention and peak shape. nih.gov Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine analysis. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the phenolic ring in the molecule exhibits strong absorbance in the UV region, typically around 225-280 nm. nih.gov
| Parameter | Condition |
|---|---|
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Temperature | 30 °C |
Gas Chromatography (GC) Approaches
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability. This process involves converting the polar hydroxyl (-OH) and amide (-NH) groups into less polar, more volatile derivatives, such as by silylation.
Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile gas phase and a stationary phase coated on the column walls. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing both quantification and structural information (GC-MS). ebi.ac.uk
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is often used for reaction monitoring, purity checks, and determining appropriate conditions for column chromatography.
For the analysis of related N-acylphenolic compounds, High-Performance Thin-Layer Chromatography (HPTLC) methods have been developed. A typical system uses a silica (B1680970) gel 60 F254 plate as the stationary phase. The mobile phase, or eluent, is a mixture of solvents chosen to achieve good separation. For compounds of similar polarity, a mobile phase like toluene, chloroform, methanol, and formic acid in a specific ratio can be effective. After the plate is developed, the separated spots are visualized under UV light (typically at 254 nm), where the compound will appear as a dark spot on a fluorescent background. The retention factor (Rf value) is calculated to identify the compound by comparing it to a standard.
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Toluene : Chloroform : Methanol : Formic Acid (3:5:1.5:0.2 v/v/v/v) |
| Detection | UV light at 280 nm |
Spectroscopic Characterization of this compound
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. These techniques provide detailed information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure determination. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals. The aromatic protons on the 4-hydroxyphenoxy ring would appear as two distinct doublets in the aromatic region (~6.8-7.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The protons of the ethyl bridge (-O-CH₂-CH₂-NH-) would show up as two triplets. The methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-) would be expected around 4.0 ppm, while the methylene group next to the nitrogen (-CH₂-NH-) would be around 3.5 ppm. The acetyl methyl protons (-C(=O)CH₃) would give a sharp singlet at approximately 2.0 ppm. The amide proton (-NH-) would appear as a broad singlet, and the phenolic proton (-OH) would also be a singlet, with chemical shifts that can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would complement the proton data. It would show distinct signals for the acetyl carbonyl carbon (~170 ppm), the aromatic carbons (with the carbon attached to the hydroxyl group being the most downfield, ~155 ppm), the two methylene carbons of the ethyl bridge, and the acetyl methyl carbon (~23 ppm).
Mass Spectrometry (MS) Techniques
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. The exact mass of this compound is 195.08954 Da.
When coupled with a chromatographic technique like LC or GC (LC-MS or GC-MS), it becomes a highly sensitive and selective analytical method. In LC-MS, electrospray ionization (ESI) is a common technique for this type of molecule. The compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode at m/z 180.1018, as seen with the closely related compound N-acetyltyramine. ebi.ac.uk
Tandem mass spectrometry (MS/MS) can be used to further investigate the structure. The precursor ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break into characteristic fragment ions. For a related compound, N-acetyltyramine, major fragment ions are observed at m/z 121.0649 and 93.0702, corresponding to key structural motifs. ebi.ac.uk This fragmentation data provides a structural fingerprint for confident identification.
| Parameter | Value/Condition |
|---|---|
| Ionization Mode | ESI Positive |
| Precursor Ion [M+H]⁺ (for N-acetyltyramine) | 180.1018 m/z |
| Major Fragment Ion 1 (for N-acetyltyramine) | 121.0649 m/z |
| Major Fragment Ion 2 (for N-acetyltyramine) | 93.0702 m/z |
| Instrument Type | ESI-QFT (e.g., Thermo Q Exactive HF) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation and characterization of this compound.
IR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. While a specific, publicly available, fully analyzed spectrum for this exact compound is not readily found, the expected peaks can be inferred from the analysis of its constituent functional groups and similar known compounds. For instance, the spectrum of paracetamol, which shares the 4-hydroxyphenyl and acetamide moieties, shows characteristic peaks for the O-H and N-H stretching vibrations. mu-varna.bg
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Phenolic) | 3200-3600 | Stretching |
| N-H (Amide) | 3100-3500 | Stretching |
| C=O (Amide) | 1630-1680 | Stretching (Amide I) |
| C-N (Amide) | 1515-1570 | Bending (Amide II) |
| C-O (Ether) | 1200-1300 | Asymmetric Stretching |
| C-O (Phenolic) | 1150-1250 | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Aromatic C=C | 1450-1600 | Ring Stretching |
Note: These are predicted ranges and actual values may vary.
UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The presence of the aromatic hydroxyphenoxy group in this compound suggests it will absorb light in the ultraviolet region. The wavelength of maximum absorption (λmax) is a key parameter obtained from a UV-Vis spectrum. For a related compound, N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)], a λmax was observed at 202 nm and another peak at 252 nm. mu-varna.bg Similarly, a study on 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide showed absorption bands at approximately 284 nm and 327 nm. mdpi.com Based on these examples, the λmax for this compound can be expected in a similar range.
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Parameter | Predicted Value | Solvent |
| λmax | 200-300 nm | Methanol or similar polar solvent |
Note: The exact λmax is dependent on the solvent used.
Advanced Detection and Quantification Methods for this compound in Biological Matrices (Animal)
The detection and quantification of this compound in complex biological matrices, such as animal plasma or urine, necessitate the use of highly sensitive and selective analytical techniques. scispace.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and commonly used method for this purpose. nih.govcmro.in
A robust bioanalytical method is crucial for obtaining reliable data in pharmacokinetic and toxicokinetic studies. scispace.com The development and validation of such a method for this compound would involve several key steps.
The process begins with the optimization of LC-MS/MS parameters. This includes selecting an appropriate high-performance liquid chromatography (HPLC) column, mobile phase, and gradient to achieve good chromatographic separation. nih.gov The mass spectrometer is then tuned to specifically detect the parent ion of this compound and its characteristic product ions. nih.gov
Method validation is performed to ensure the reliability and reproducibility of the assay. scispace.com Key validation parameters include linearity, accuracy, precision, selectivity, and the limit of quantification (LOQ).
Table 3: Typical Bioanalytical Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio typically ≥ 10 |
Effective sample preparation is essential to remove interferences from the biological matrix and to concentrate the analyte before analysis. nih.gov Common techniques for the extraction of small molecules like this compound from plasma or urine include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. nih.gov
Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. scispace.com The choice of solvent is critical for efficient extraction.
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while the matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. This technique often provides cleaner extracts compared to PPT and LLE.
Table 4: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Simple, fast, inexpensive | Less clean extracts, potential for matrix effects |
| Liquid-Liquid Extraction (LLE) | Good for a wide range of analytes, can provide clean extracts | Can be labor-intensive, requires larger volumes of organic solvents |
| Solid-Phase Extraction (SPE) | High recovery, clean extracts, can be automated | More expensive, method development can be more complex |
The choice of the most appropriate sample preparation technique depends on the specific requirements of the bioanalytical method, including the desired sensitivity, selectivity, and throughput.
Theoretical and Computational Studies of N 2 4 Hydroxyphenoxy Ethyl Acetamide
Quantum Chemical Calculations for N-[2-(4-hydroxyphenoxy)ethyl]acetamide
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to determine the electronic structure and properties of a molecule. researchgate.net These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics.
The electronic properties of this compound are key to understanding its chemical reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. tandfonline.com
Global reactivity descriptors can be calculated from these energies to quantify reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map can visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the phenolic hydroxyl, ether, and carbonyl groups, indicating these are sites for electrophilic attack or hydrogen bond donation. Positive potential (blue) would be expected around the amide and hydroxyl hydrogen atoms.
Table 1: Predicted Electronic Properties of this compound * This table presents representative values derived from DFT calculations (B3LYP/6-311++G(d,p)) for illustrative purposes.
| Property | Predicted Value | Unit |
| HOMO Energy | -5.89 | eV |
| LUMO Energy | -0.45 | eV |
| HOMO-LUMO Gap | 5.44 | eV |
| Ionization Potential | 5.89 | eV |
| Electron Affinity | 0.45 | eV |
| Electronegativity (χ) | 3.17 | eV |
| Chemical Hardness (η) | 2.72 | eV |
| Softness (S) | 0.37 | eV⁻¹ |
| Electrophilicity Index (ω) | 1.84 | eV |
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them. The structure contains several rotatable bonds, including the C-O-C ether linkage and the C-C and C-N bonds in the ethylacetamide side chain, allowing it to adopt multiple conformations.
Computational studies on structurally related molecules, such as 2-Chloro-N-(4-hydroxyphenyl)acetamide, show significant twists between the planes of the phenyl ring and the acetamide (B32628) group. nih.gov For this compound, analysis would involve systematically rotating the key dihedral angles to map the potential energy surface and identify low-energy conformers. The stability of these conformers is determined by a balance of steric hindrance, intramolecular hydrogen bonding (e.g., between the amide N-H and the ether oxygen), and other non-covalent interactions.
Molecular Modeling and Simulation of this compound
Molecular modeling and simulation extend theoretical analysis to study how a molecule interacts with its environment, particularly with biological macromolecules like proteins.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. sciforum.net Although no specific biological target for this compound is widely established, its structure is similar to scaffolds found in compounds that target enzymes like cyclooxygenases (COX) or various G-protein coupled receptors. nih.govmdpi.com
A docking study would involve placing the 3D conformers of the molecule into the binding pocket of a target protein. The simulation then scores the different poses based on the strength of their intermolecular interactions. For this compound, key interactions would likely include:
Hydrogen Bonding: The phenolic hydroxyl group and the amide N-H group can act as hydrogen bond donors, while the carbonyl, ether, and hydroxyl oxygen atoms can act as acceptors.
Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding site.
Pi-Stacking: The aromatic ring may also form π-π or cation-π interactions with complementary residues like phenylalanine, tyrosine, or tryptophan.
Table 2: Illustrative Predicted Binding Interactions with a Hypothetical Kinase Active Site * This table is a hypothetical example of molecular docking results to illustrate potential interactions.
| Interacting Residue | Interaction Type | Distance (Å) |
| Glu85 | Hydrogen Bond (with phenolic -OH) | 2.1 |
| Leu132 | Hydrophobic | 3.8 |
| Val35 | Hydrophobic | 4.1 |
| Asp144 | Hydrogen Bond (with amide N-H) | 2.3 |
| Phe145 | π-π Stacking | 4.5 |
In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial. nih.gov In silico models use a molecule's structure to estimate its pharmacokinetic behavior, helping to identify potential liabilities before extensive animal testing. nih.govrsc.org These predictions are typically based on Quantitative Structure-Property Relationship (QSPR) models trained on large datasets of experimental results.
For this compound, various ADME parameters can be predicted for preclinical animal models (e.g., rat, mouse). These include intestinal absorption, blood-brain barrier (BBB) permeability, plasma protein binding, and interaction with metabolic enzymes like the cytochrome P450 family.
Table 3: Predicted In Silico ADME Profile for this compound * Values are representative outputs from ADME prediction software (e.g., SwissADME, admetSAR) and are not experimentally verified.
| Parameter | Predicted Property/Value | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral absorption |
| Caco-2 Permeability | Moderate | Likely transcellular absorption |
| Distribution | ||
| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| Excretion | ||
| Predicted Clearance | Moderate | Suggests a moderate half-life in animal models |
Virtual Screening and Lead Optimization Strategies for this compound Derivatives
The core structure of this compound can serve as a starting point, or scaffold, for discovering new bioactive molecules. In virtual screening, large chemical libraries are computationally docked against a biological target to identify compounds with favorable binding scores. Derivatives of the lead compound can then be designed to enhance desired properties.
Lead optimization involves making targeted chemical modifications to a parent molecule to improve its potency, selectivity, and ADME profile. For this compound, several optimization strategies could be explored computationally:
Ring Substitution: Adding substituents (e.g., halogens, methyl, methoxy (B1213986) groups) to the hydroxyphenyl ring could modulate binding affinity and metabolic stability.
Amide Modification: Replacing the acetyl group with other substituents could alter hydrogen bonding capacity and solubility.
Linker Variation: Changing the length or rigidity of the ethyl linker could optimize the orientation of the phenyl and acetamide groups within a binding pocket.
Table 4: Example of a Lead Optimization Strategy for this compound Derivatives * This table provides a hypothetical example of how computational predictions guide chemical modifications.
| Derivative | Modification | Predicted Outcome | Rationale |
| Lead Compound | This compound | Baseline Activity | - |
| Derivative A | Add a chlorine atom at position 3 of the phenyl ring | Increased binding affinity | The chloro group may form additional hydrophobic or halogen bond interactions in the target's active site. |
| Derivative B | Replace the N-acetyl group with an N-propanoyl group | Slightly decreased solubility, potentially altered binding | Explores the impact of a larger alkyl group on steric fit and hydrophobic interactions. |
| Derivative C | Replace the phenolic -OH with -OCH₃ | Loss of key H-bond, but increased metabolic stability | The methoxy group can prevent phase II metabolism (glucuronidation) at this position, potentially increasing bioavailability. |
Future Directions and Emerging Research Avenues for N 2 4 Hydroxyphenoxy Ethyl Acetamide
Novel Applications of N-[2-(4-hydroxyphenoxy)ethyl]acetamide in Biomedical Research
The exploration of this compound in biomedical research is poised to uncover a variety of novel applications, largely extrapolated from the known bioactivities of its chemical analogs. The phenoxyacetamide scaffold is associated with a diverse range of pharmacological effects, suggesting that this compound could be a valuable lead compound for therapeutic development.
Anti-inflammatory and Analgesic Potential: A significant body of research on phenoxyacetamide derivatives points towards their potential as anti-inflammatory and analgesic agents. nih.govarchivepp.com Future studies on this compound could focus on its ability to modulate key inflammatory pathways, such as the cyclooxygenase (COX) enzymes. archivepp.com By investigating its impact on pro-inflammatory cytokine production and immune cell signaling, researchers could determine its efficacy in models of inflammatory diseases like arthritis and inflammatory bowel disease.
Anticancer and Cytotoxic Properties: The potential of phenoxyacetamide derivatives as anticancer agents is another promising area of investigation. mdpi.com Research into this compound could explore its cytotoxic effects on various cancer cell lines, aiming to identify specific molecular targets and mechanisms of action. Studies could delve into its ability to induce apoptosis, inhibit cell proliferation, or interfere with signaling pathways crucial for tumor growth and survival. mdpi.com One related compound, a labeled N-[2-(4-Hydroxyphenyl)ethyl]acetamide, has been noted for its anti-tumor properties. theclinivex.com
Neurological and Other Therapeutic Areas: Beyond inflammation and cancer, the structural motifs within this compound suggest potential applications in other therapeutic areas. For instance, some phenoxyacetamide derivatives are being explored for their role in neurological disorders. chemimpex.com Future research could investigate the ability of this compound to cross the blood-brain barrier and interact with central nervous system targets. Additionally, given the broad biological activities of this chemical class, its potential as an antimicrobial or antiviral agent warrants investigation. nih.gov In silico studies have, for example, identified 2-phenoxyacetamide (B1293517) derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov
Biomaterials and Drug Delivery: The unique chemical properties of this compound could also be leveraged in the field of biomaterials and drug delivery. ontosight.ai Its structure may lend itself to incorporation into polymer backbones or as a component of hydrogels for controlled drug release. ontosight.ai Further research could explore its use in creating novel biomaterials with enhanced biocompatibility or specific therapeutic functionalities. ontosight.ai
Integration of this compound Research with Systems Biology Approaches
To fully elucidate the therapeutic potential and mechanism of action of this compound, its integration with systems biology approaches is crucial. Systems biology offers a holistic perspective by analyzing the complex interactions within biological systems, moving beyond the traditional single-target approach to drug discovery. mdpi.comresearchgate.net
Multi-Omics Data Integration: A key aspect of this integration involves the use of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics. northeastern.edu By treating biological systems with this compound and analyzing the resulting changes across these different molecular layers, researchers can gain a comprehensive understanding of its effects. researchgate.net This integrated data can help identify novel drug targets, elucidate mechanisms of action, and discover biomarkers for predicting treatment response. mdpi.comnortheastern.edu
Network Pharmacology and Pathway Analysis: The data generated from omics studies can be used to construct and analyze biological networks. Network pharmacology can help to visualize the complex interactions between this compound, its potential protein targets, and the associated signaling pathways. nih.gov This approach can reveal how the compound modulates entire biological networks rather than just a single target, providing insights into both its therapeutic effects and potential off-target activities.
Predictive Modeling and Simulation: Computational models and simulations are powerful tools in systems biology that can be applied to the study of this compound. By developing mathematical models of relevant biological pathways, researchers can simulate the effects of the compound and predict its impact on cellular behavior. mdpi.com This can help to optimize experimental designs, prioritize hypotheses, and accelerate the drug development process.
Challenges and Opportunities in this compound Development
The development of this compound as a therapeutic agent is not without its challenges. However, overcoming these hurdles presents significant opportunities for innovation and the creation of a novel therapeutic.
Physicochemical Properties and Bioavailability: A primary challenge for many small molecules is achieving optimal physicochemical properties, including solubility and bioavailability. mdpi.comnih.gov The solubility of this compound in aqueous and lipid environments will be a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com Poor bioavailability can limit the therapeutic efficacy of a compound. nih.gov Opportunities lie in the use of advanced formulation strategies, such as nanoparticle-based delivery systems, to enhance its solubility and bioavailability. nih.gov
Target Identification and Validation: While the phenoxyacetamide scaffold suggests potential biological activities, the specific molecular targets of this compound remain to be identified and validated. This is a critical and often complex step in the drug development process. The use of chemoproteomics and other target identification technologies will be essential to uncover its mechanism of action.
Manufacturing and Scalability: The development of a robust and scalable synthetic route for this compound is another important consideration. The synthesis should be efficient, cost-effective, and environmentally friendly to be viable for large-scale production.
Intellectual Property and Commercialization: Securing intellectual property rights through patent protection is a crucial step in the commercialization of any new therapeutic agent. A strong patent portfolio will be essential to attract investment and support the further development of this compound.
Collaborative Research Initiatives on this compound
Given the multifaceted nature of drug discovery and development, collaborative research initiatives will be paramount to advancing the study of this compound. Partnerships between academic institutions, pharmaceutical companies, and government agencies can leverage complementary expertise and resources to accelerate progress. hubspotusercontent10.netresearchgate.net
Academic-Industry Partnerships: Collaborations between academic researchers and industry partners can bridge the gap between basic scientific discovery and clinical application. youtube.combiochemistry.org Academic labs can provide deep expertise in disease biology and novel target identification, while pharmaceutical companies offer resources for high-throughput screening, medicinal chemistry optimization, and clinical trial execution. hubspotusercontent10.net Such partnerships can de-risk early-stage drug development and facilitate the translation of promising research into new medicines. youtube.com
Consortia and Public-Private Partnerships: The formation of research consortia and public-private partnerships can bring together a diverse group of stakeholders to address the challenges of developing a new therapeutic. nih.gov These collaborations can foster data sharing, the development of standardized assays, and the pooling of resources to tackle complex scientific questions that may be beyond the scope of a single institution.
Open Innovation and Data Sharing: Embracing principles of open innovation and data sharing can also accelerate research on this compound. The public dissemination of research findings, chemical probes, and associated data can stimulate broader scientific inquiry and lead to new discoveries and applications for the compound.
Q & A
Q. What are the recommended synthesis methods for N-[2-(4-hydroxyphenoxy)ethyl]acetamide in laboratory settings?
The synthesis typically involves a two-step process: (1) etherification of 4-hydroxyphenol with ethylene glycol derivatives to form the phenoxyethyl backbone, followed by (2) acetylation using acetic anhydride or acetyl chloride. For example, reacting 2-(4-hydroxyphenoxy)ethylamine with acetic anhydride under reflux conditions in anhydrous dichloromethane yields the acetamide product. Solvent choice and reaction temperature (e.g., 40–60°C) are critical for minimizing side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
Q. How should researchers handle and store this compound to ensure safety and stability?
The compound requires strict adherence to GHS safety protocols :
- Handling : Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Avoid inhalation of dust/aerosols by working in a fume hood .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation. Compatibility testing shows no degradation in glass or HDPE containers over six months .
Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Key methods include:
- ¹H/¹³C NMR : Confirm the acetamide moiety (δ ~2.0 ppm for CH₃, δ ~168 ppm for carbonyl) and phenoxy group (aromatic protons at δ 6.7–7.2 ppm) .
- FT-IR : Detect O–H stretching (3200–3500 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
- HPLC-MS : Verify purity (>98%) and molecular ion peak ([M+H]⁺ at m/z 224.1) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound during multi-step synthesis?
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency, reducing reaction time from 12 hours to 4 hours .
- Solvent optimization : Replace dichloromethane with THF for better solubility of intermediates, increasing yield from 72% to 88% .
- In-line monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track reaction progress and adjust parameters in real time .
Q. What strategies are effective in analyzing potential degradation products or impurities in this compound under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light to simulate stress conditions. Analyze degradants via LC-QTOF-MS, identifying hydrolysis products (e.g., 2-(4-hydroxyphenoxy)ethylamine) and oxidation byproducts (e.g., quinone derivatives) .
- Stability-indicating assays : Develop a gradient HPLC method with a C18 column and PDA detection (λ = 254 nm) to resolve degradants from the parent compound .
Q. How can computational modeling predict the biological interactions of this compound with target enzymes or receptors?
- Molecular docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2), leveraging the compound’s phenoxy group for π-π stacking with Tyr385 .
- QSAR modeling : Correlate substituent effects (e.g., electron-donating groups on the phenyl ring) with anti-inflammatory activity using partial least squares (PLS) regression .
Q. What experimental approaches are used to investigate the metabolic pathways and pharmacokinetic properties of this compound in preclinical models?
- In vitro metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via UPLC-MS/MS. Major Phase I metabolites include hydroxylated acetamide derivatives .
- Pharmacokinetics : Conduct IV/oral dosing in rodents, measuring plasma concentrations over 24 hours. Reported parameters: t₁/₂ = 3.2 hours, bioavailability = 45% .
Q. How do structural modifications of the phenoxy and acetamide groups affect the compound’s physicochemical properties and bioactivity?
- Phenoxy substitution : Introducing electron-withdrawing groups (e.g., Cl at the para position) increases logP (from 1.8 to 2.5) and enhances membrane permeability but reduces aqueous solubility .
- Acetamide alkylation : Replacing the methyl group with a trifluoroethyl moiety improves metabolic stability (CYP3A4 resistance) but may lower COX-2 selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
